6-Phenylpyrazin-2(1H)-one
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Overview
Description
6-Phenylpyrazin-2(1H)-one is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of the phenyl group enhances its chemical reactivity and biological activity, making it a valuable scaffold in drug design and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyrazin-2(1H)-one typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol with a catalytic amount of acetic acid, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert this compound to its corresponding hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Nitro- and halogen-substituted phenylpyrazoles.
Scientific Research Applications
6-Phenylpyrazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties. It serves as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Phenylpyrazin-2(1H)-one involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit specific enzymes and receptors, leading to its therapeutic effects. For instance, it can inhibit cyclooxygenase enzymes, reducing inflammation. Additionally, it may interact with DNA and proteins, leading to its anticancer properties .
Comparison with Similar Compounds
1-Phenylpyrazole: Similar in structure but lacks the hydroxyl group, leading to different reactivity and biological activity.
2-Phenylpyrazine: Contains a pyrazine ring instead of a pyrazole ring, resulting in distinct chemical properties.
3-Methyl-1-phenyl-2-pyrazoline-5-one: Another pyrazole derivative with different substituents affecting its chemical behavior.
Uniqueness: 6-Phenylpyrazin-2(1H)-one is unique due to the presence of both the phenyl and hydroxyl groups, which enhance its reactivity and biological activity. This combination makes it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C10H8N2O |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
6-phenyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H8N2O/c13-10-7-11-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) |
InChI Key |
PNSPIJRIKXAGSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=O)N2 |
Origin of Product |
United States |
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